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molecular formula C10H16N2O2 B8726563 5-(2-Methylpropyl)-3-(2-propenyl)-2,4-imidazolidinedione

5-(2-Methylpropyl)-3-(2-propenyl)-2,4-imidazolidinedione

Cat. No. B8726563
M. Wt: 196.25 g/mol
InChI Key: BKWBUNMIDXNXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567391

Procedure details

5-(1-methylethyl)-3-(2-propenyl)-2,4-imidazolidinedione; 5-(1H-indol-2-ylmethyl)-3-(2-propenyl)-2,4-imidazolidinedione;
Name
5-(1-methylethyl)-3-(2-propenyl)-2,4-imidazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(1H-indol-2-ylmethyl)-3-(2-propenyl)-2,4-imidazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C(C1NC(=O)N(CC=C)C1=O)C.N1C2C(=CC=CC=2)[CH:16]=[C:15]1[CH2:23][CH:24]1[NH:28][C:27](=[O:29])[N:26]([CH2:30][CH:31]=[CH2:32])[C:25]1=[O:33]>>[CH3:1][CH:15]([CH3:16])[CH2:23][CH:24]1[NH:28][C:27](=[O:29])[N:26]([CH2:30][CH:31]=[CH2:32])[C:25]1=[O:33]

Inputs

Step One
Name
5-(1-methylethyl)-3-(2-propenyl)-2,4-imidazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1C(N(C(N1)=O)CC=C)=O
Step Two
Name
5-(1H-indol-2-ylmethyl)-3-(2-propenyl)-2,4-imidazolidinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC1C(N(C(N1)=O)CC=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CC1C(N(C(N1)=O)CC=C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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